molecular formula C6H6BrO3P B12086615 2-Bromophenylphosphonic acid CAS No. 7506-82-3

2-Bromophenylphosphonic acid

Cat. No.: B12086615
CAS No.: 7506-82-3
M. Wt: 236.99 g/mol
InChI Key: JFSDFUSYPBGANG-UHFFFAOYSA-N
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Description

2-Bromophenylphosphonic acid is an organophosphorus compound with the molecular formula C6H6BrO3P It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further bonded to a phosphonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromophenylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with bromobenzene under specific conditions. Another method includes the bromination of phenylphosphonic acid using bromine or other brominating agents. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromophenylphosphonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The phosphonic acid group can participate in oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylphosphonic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromophenylphosphonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Research is ongoing into its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 2-Bromophenylphosphonic acid involves its interaction with specific molecular targets. The bromine atom and phosphonic acid group can participate in various binding interactions, influencing the activity of enzymes and other proteins. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phenylphosphonic acid: Lacks the bromine atom, resulting in different reactivity and applications.

    2-Chlorophenylphosphonic acid: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    2-Iodophenylphosphonic acid:

Uniqueness

2-Bromophenylphosphonic acid is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective.

Properties

CAS No.

7506-82-3

Molecular Formula

C6H6BrO3P

Molecular Weight

236.99 g/mol

IUPAC Name

(2-bromophenyl)phosphonic acid

InChI

InChI=1S/C6H6BrO3P/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H2,8,9,10)

InChI Key

JFSDFUSYPBGANG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)P(=O)(O)O)Br

Origin of Product

United States

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